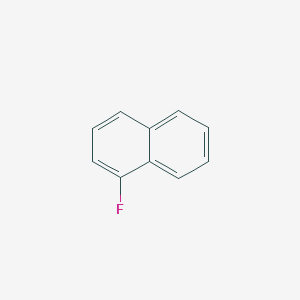

1-Fluoronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLKTJOTWITYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F | |

| Record name | 1-FLUORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059808 | |

| Record name | 1-Fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-fluoronaphthalene appears as needles. (NTP, 1992), Solid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-FLUORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Fluoronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

419 °F at 756 mmHg (NTP, 1992) | |

| Record name | 1-FLUORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1322 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1-FLUORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.09 [mmHg] | |

| Record name | 1-Fluoronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

321-38-0 | |

| Record name | 1-FLUORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Fluoronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-FLUORONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FLUORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0920702UT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

16 °F (NTP, 1992) | |

| Record name | 1-FLUORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis of 1-Fluoronaphthalene from 1-Naphthylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-fluoronaphthalene from 1-naphthylamine, a key transformation for introducing fluorine into the naphthalene scaffold, a common motif in pharmaceuticals and advanced materials. The primary focus is on the well-established Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and quantitative data to support researchers in the successful execution of this synthesis.

Introduction

1-Fluoronaphthalene is a valuable intermediate in the pharmaceutical industry.[1] The introduction of a fluorine atom into an aromatic ring can significantly alter a molecule's biological activity, often leading to enhanced efficacy and improved pharmacokinetic properties.[1] The synthesis of 1-fluoronaphthalene from 1-naphthylamine is a classic example of aromatic fluorination. The most common and reliable method for this transformation is the Balz-Schiemann reaction.[2][3] This reaction involves three key steps:

-

Diazotization: The conversion of the primary aromatic amine (1-naphthylamine) into a diazonium salt using a source of nitrous acid.[4]

-

Salt Formation: The precipitation of the diazonium salt with a counterion, typically tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).

-

Thermal Decomposition: The heating of the isolated diazonium salt to induce the loss of nitrogen gas and the formation of the aryl fluoride.

This guide will provide detailed methodologies for each of these steps, drawing from established protocols.

Reaction Mechanism and Experimental Workflow

The overall transformation and the workflow of the synthesis are depicted below.

Quantitative Data Summary

The following tables summarize quantitative data from various reported protocols for the synthesis of 1-fluoronaphthalene from 1-naphthylamine.

Table 1: Reagent Quantities and Reaction Conditions

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| 1-Naphthylamine | 300 g | 100 g | 143 g (1 mole) |

| Acid | 1500 g HCl (25%) | 550 g HCl (20%) | 400 mL HCl solution |

| Sodium Nitrite | 148 g | 50 g | 250 mL of 40% solution |

| Fluoroboric Acid | 360 g HBF₄ (45%) | 150 g HBF₄ (40%) | Not specified |

| Diazotization Temp. | < 5 °C | < 5 °C | -3 °C |

| Decomposition Temp. | 85-90 °C (hot air) | 85-90 °C (hot air) | Not specified |

Table 2: Product Yield and Purity

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Product Yield | 210 g | 69 g | Not specified |

| Purity (HPLC) | 99.8% | 99.6% | 99.9% |

| Major Impurities | Not specified | Not specified | Isomers < 0.1% |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key stages of the 1-fluoronaphthalene synthesis.

Protocol 1: Diazotization of 1-Naphthylamine

This protocol is adapted from ChemicalBook Synthesis Method.

-

Amine Solution Preparation: In a 3000 mL three-necked flask, add 1500 g of hydrochloric acid (25% mass concentration) and 300 g of 1-naphthylamine.

-

Stir and heat the mixture to 75 °C until the 1-naphthylamine is completely dissolved.

-

Cool the solution to below 5 °C in an ice-water bath with continuous stirring.

-

Diazotization: Slowly add 148 g of sodium nitrite to the cold amine solution. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring at a low temperature for 0.3 hours to ensure the completion of the diazotization reaction, yielding a diazonium salt solution.

Protocol 2: Formation and Isolation of 1-Naphthyldiazonium Tetrafluoroborate

This protocol is a continuation of the previous step.

-

Substitution Reaction: To the freshly prepared diazonium salt solution, add 360 g of a 45% fluoroboric acid solution.

-

Stir the mixture for 0.25 hours. A precipitate of 1-naphthyldiazonium tetrafluoroborate will form.

-

Isolation: Filter the precipitate using a Büchner funnel.

-

Drying: Dry the filter cake at 50 °C for 0.2 hours to obtain the dry 1-naphthyldiazonium tetrafluoroborate salt. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

Protocol 3: Thermal Decomposition and Purification

This protocol describes the final steps to obtain pure 1-fluoronaphthalene.

-

Thermal Decomposition: Slowly add the dried 1-naphthyldiazonium tetrafluoroborate into a reactor through which hot air (85-90 °C) is passed. The powdered salt will be dispersed by the hot air and undergo thermal decomposition to yield a crude solution of 1-fluoronaphthalene containing some solid impurities.

-

Purification:

-

Wash the crude 1-fluoronaphthalene solution with pure water 3-6 times.

-

Neutralize the solution with sodium carbonate to a pH of 6.8-7.2.

-

Separate the organic layer by filtration.

-

Distill the filtrate to obtain the purified 1-fluoronaphthalene.

-

Modern Developments and Alternative Routes

While the Balz-Schiemann reaction is a robust and widely used method, research into alternative and improved synthetic routes is ongoing. Some modern approaches include:

-

Continuous Flow Synthesis: To mitigate the hazards associated with the isolation of diazonium salts, continuous flow protocols have been developed. These methods often eliminate the need to isolate the diazonium intermediate, improving safety and scalability.

-

Alternative Fluorinating Agents: While fluoroboric acid is common, other sources of the fluoride ion, such as hexafluorophosphoric acid and their salts, can also be used, sometimes leading to improved yields.

-

Palladium-Catalyzed Fluorination: More recent research has explored palladium-catalyzed nucleophilic fluorination of aryl halides or triflates as an alternative to diazonium chemistry.

Conclusion

The synthesis of 1-fluoronaphthalene from 1-naphthylamine via the Balz-Schiemann reaction is a well-documented and effective method. By carefully controlling the reaction conditions, particularly temperature, high yields of a high-purity product can be achieved. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the reliable preparation of this important fluorinated building block. As with all chemical syntheses, appropriate safety precautions should be taken, especially when handling potentially explosive diazonium salts.

References

basic chemical and physical properties of 1-fluoronaphthalene

An In-depth Technical Guide to the Core Chemical and Physical Properties of 1-Fluoronaphthalene

Introduction

1-Fluoronaphthalene is an aromatic, halogenated organic compound with the chemical formula C₁₀H₇F.[1][2][3] It consists of a naphthalene bicyclic structure where a hydrogen atom at the 1-position (alpha-position) is substituted with a fluorine atom. This substitution significantly influences the molecule's chemical reactivity and physical properties compared to its parent compound, naphthalene.[1] 1-Fluoronaphthalene serves as a crucial intermediate in the synthesis of a wide range of chemicals, including pharmaceuticals, agrochemicals, and advanced materials like fluorescent dyes and polymers.[1] Its unique properties also make it a subject of interest in studies of fluorination reactions and the behavior of fluorinated aromatic systems.

Chemical and Physical Properties

The fundamental chemical and physical properties of 1-fluoronaphthalene are summarized in the tables below. This data is essential for its handling, application in synthesis, and for predicting its behavior in various chemical and physical processes.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇F | |

| Molecular Weight | 146.16 g/mol | |

| CAS Number | 321-38-0 | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Melting Point | -32 °C to -13 °C (-25.6 °F to 8.6 °F; 241 K to 260 K) | |

| Boiling Point | 204 °C to 215 °C (400 °F to 419 °F; 477 K to 488 K) | |

| Density | 1.1322 g/mL to 1.169 g/cm³ at 20 °C | |

| Refractive Index | n20/D 1.593 to 1.623 | |

| Vapor Pressure | 0.0392 - 0.09 mmHg at 25 °C |

Solubility and Stability

| Property | Description | Reference |

| Solubility in Water | Insoluble or not miscible. | |

| Solubility in Organic Solvents | Soluble in hexane, benzene, ether, chloroform, ethyl acetate, methanol, and dichloromethane. | |

| Stability | Stable under normal conditions. | |

| Incompatibilities | Incompatible with strong oxidizing agents, strong acids, and strong bases. |

Safety Information

| Property | Description | Reference |

| Flash Point | 65 °C (149 °F) - closed cup | |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| General Hazards | Combustible liquid and vapor. May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation. |

Spectroscopic Properties

Spectroscopic data is critical for the identification and characterization of 1-fluoronaphthalene.

-

¹H NMR: The proton NMR spectrum of 1-fluoronaphthalene shows distinct signals for the seven aromatic protons, with coupling to the fluorine atom influencing the chemical shifts and splitting patterns of adjacent protons.

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the fluorine environment and is highly sensitive to its position on the naphthalene ring.

-

IR Spectroscopy: The infrared spectrum reveals characteristic absorption bands corresponding to the C-F bond and the aromatic C-H and C=C stretching and bending vibrations of the naphthalene core.

-

UV-Vis Spectroscopy: In the gas phase, 1-fluoronaphthalene exhibits absorption maxima at approximately 220 nm, 270 nm, and 310 nm.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of 1-fluoronaphthalene.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.

Methodology:

-

A small, powdered sample of the solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Simple Distillation):

-

A sample of the liquid is placed in a round-bottom flask with a few boiling chips.

-

A distillation apparatus is assembled, consisting of the flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

The liquid is heated, and the vapor rises, surrounding the thermometer bulb.

-

The temperature at which the vapor temperature stabilizes while condensation occurs is recorded as the boiling point.

Determination of Solubility

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology:

-

A small, measured amount of the solute (1-fluoronaphthalene) is added to a test tube containing a specific volume of the solvent.

-

The mixture is agitated (e.g., by shaking or stirring) to facilitate dissolution.

-

The mixture is observed to determine if the solute has completely dissolved. The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively measured by determining the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature.

Synthesis of 1-Fluoronaphthalene

A common method for the synthesis of 1-fluoronaphthalene is through the Balz-Schiemann reaction.

Experimental Workflow for Synthesis:

-

Diazotization: 1-Naphthylamine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Fluoroborate Formation: The diazonium salt solution is then reacted with fluoroboric acid (HBF₄) or a salt thereof, causing the precipitation of the diazonium fluoroborate salt.

-

Thermal Decomposition: The isolated and dried diazonium fluoroborate salt is gently heated, which causes it to decompose, releasing nitrogen gas and forming 1-fluoronaphthalene.

-

Purification: The crude 1-fluoronaphthalene is then purified, typically by distillation, to yield the final product.

Visualizations

Caption: Logical flow from molecular structure to physical, chemical, and spectroscopic properties.

Applications

1-Fluoronaphthalene is a versatile compound with several important applications in research and industry:

-

Organic Synthesis: It is a key starting material and intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. For example, it has been used in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake.

-

Materials Science: It is used in the development of fluorinated materials, such as specialty polymers and coatings, which can exhibit enhanced thermal stability and chemical resistance. It is also used in the preparation of fluorescent dyes and imaging agents.

-

Chemical Research: It serves as a reagent or a reference standard in various chemical research applications, including analytical techniques like gas chromatography and mass spectrometry.

-

Other Uses: 1-Fluoronaphthalene has been used as a luminescent agent in organic light-emitting diodes (OLEDs), as a lubricant additive, and as a corrosion inhibitor in the petroleum industry. It is also a component of the Organic Check Material on the Mars Science Laboratory Curiosity rover for calibrating the Sample Analysis at Mars (SAM) instrument.

References

The Advent of a Fluorinated Workhorse: Initial Research Applications of 1-Fluoronaphthalene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoronaphthalene, a fluorinated aromatic hydrocarbon, has emerged from its initial explorations as a versatile and pivotal molecule in chemical research and development. The strategic introduction of a fluorine atom onto the naphthalene scaffold dramatically alters the molecule's physicochemical properties, bestowing upon it unique reactivity and utility. This technical guide delves into the foundational research applications of 1-fluoronaphthalene, providing a comprehensive overview of its synthesis, core properties, and early-stage applications that have paved the way for its current significance in medicinal chemistry, materials science, and organic synthesis.

Physicochemical and Spectroscopic Properties

The initial characterization of 1-fluoronaphthalene laid the groundwork for its application in various chemical transformations. A summary of its key physical and spectroscopic properties is presented below, offering a comparative reference for researchers.

Physical Properties of 1-Fluoronaphthalene

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇F | [1][2] |

| Molecular Weight | 146.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | |

| Melting Point | -13 °C to 28-31 °C (Varies with purity) | |

| Boiling Point | 215-220 °C | |

| Density | 1.1322 - 1.169 g/cm³ at 20 °C | |

| Refractive Index (n20/D) | 1.593 - 1.623 | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and dichloromethane. | |

| Flash Point | 65 °C (149 °F) - closed cup |

Spectroscopic Data of 1-Fluoronaphthalene

| Spectroscopic Technique | Key Data Points | Reference |

| UV-Vis Absorption (Gas Phase) | λmax: ~220, ~270, ~310 nm | |

| Fluorescence (in Naphthalene) | Initial peaks at 31400 cm⁻¹ and 31370 cm⁻¹ (at ~0.1% concentration, low temp) | |

| ¹H NMR | Provides a detailed fingerprint for structural elucidation. | |

| ¹³C NMR | Provides a detailed fingerprint for structural elucidation. | |

| ¹⁹F NMR | The chemical shift is highly sensitive to the fluorine's position on the naphthalene ring. |

Core Initial Applications

Early research on 1-fluoronaphthalene identified its potential in several key areas of chemical science, primarily as a versatile building block and reagent.

Organic Synthesis

The most prominent initial application of 1-fluoronaphthalene has been in organic synthesis, where it serves as a precursor for more complex molecules. The fluorine atom can influence the regioselectivity of reactions, making it a valuable tool for chemists.

-

Building Block for Pharmaceuticals: It has been instrumental in the synthesis of various pharmaceutical compounds. A notable early example is its use in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake. More recently, it has become a key starting material for the antidepressant duloxetine.

-

Synthesis of Complex Organic Molecules: 1-Fluoronaphthalene was utilized in the tert-butyllithium-mediated synthesis of 6-substituted phenanthridines. It has also been used in the synthesis of highly oxygenated dinaphthyl ethers via SNAr reactions.

-

Preparation of Dyes and Imaging Agents: Its aromatic and fluorescent properties have been harnessed in the preparation of fluorescent dyes and imaging agents.

Chemical Research and Analytical Chemistry

Beyond synthesis, 1-fluoronaphthalene found early utility in fundamental chemical research and analytical applications.

-

Reagent and Reference Standard: It is frequently used as a reagent or a reference standard in various chemical research settings. In analytical techniques like gas chromatography and mass spectrometry, it serves as a reliable standard for calibration and validation.

-

Environmental Research: Researchers have used 1-fluoronaphthalene as a model compound to study the environmental fate and transport of fluorinated organic compounds. This includes investigating processes like biodegradation by organisms such as Cunninghamella elegans and photodegradation.

Materials Science

The unique properties conferred by the fluorine atom led to early investigations into the use of 1-fluoronaphthalene in materials science.

-

Polymer Chemistry: It can be incorporated into polymers to enhance their properties, such as thermal stability, low surface energy, and chemical resistance.

-

Organic Electronics: There has been interest in its application in organic light-emitting diodes (OLEDs) as a luminescent agent and in organic solar cells as a solvent additive to improve efficiency.

Experimental Protocols: Synthesis of 1-Fluoronaphthalene

The initial synthesis of 1-fluoronaphthalene was a significant advancement, with the Balz-Schiemann reaction being a foundational method. Direct fluorination has also emerged as a viable route.

The Balz-Schiemann Reaction

This classic method remains a reliable route for the synthesis of monofluoronaphthalenes.

Experimental Protocol:

-

Diazotization: 1-Naphthylamine (1 mole) is dissolved in a hydrochloric or sulfuric acid solution. The solution is cooled to a low temperature (typically below 5 °C). A solution of sodium nitrite (1.1-3.0 moles) in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Anion Exchange: The resulting diazonium salt solution is treated with fluoroboric acid (HBF₄) or a salt thereof to precipitate the diazonium tetrafluoroborate.

-

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated. This induces decomposition, leading to the evolution of nitrogen gas and boron trifluoride, yielding 1-fluoronaphthalene. The crude product is then purified, often by distillation.

Direct Fluorination

The direct introduction of a fluorine atom onto the naphthalene ring offers a more atom-economical approach.

Experimental Protocol:

-

Reaction Setup: Naphthalene is dissolved in an appropriate solvent.

-

Fluorination: An electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is added to the solution.

-

Reaction Conditions: The reaction is stirred under controlled temperature and time to promote the regioselective fluorination at the 1-position.

-

Workup and Purification: The reaction mixture is worked up to remove the spent fluorinating agent and byproducts. The crude 1-fluoronaphthalene is then purified, typically by chromatography or distillation.

Visualizing Workflows and Applications

To better illustrate the synthesis and broad applicability of 1-fluoronaphthalene, the following diagrams are provided.

Caption: Synthetic routes to 1-fluoronaphthalene.

Caption: Initial research applications of 1-fluoronaphthalene.

Conclusion

The initial research into 1-fluoronaphthalene has firmly established it as a cornerstone of modern organic chemistry and materials science. Its unique properties, stemming from the strategic placement of a fluorine atom, have enabled significant advancements in the synthesis of pharmaceuticals, the development of novel materials, and our understanding of fluorinated compounds in the environment. The foundational studies and experimental protocols outlined in this guide continue to inform and inspire new avenues of research, solidifying the legacy of 1-fluoronaphthalene as a truly enabling molecule. As research continues to evolve, the applications of this versatile compound are expected to expand even further, driving innovation across a multitude of scientific disciplines.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoronaphthalene, a fluorinated polycyclic aromatic hydrocarbon, is a molecule of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the highly electronegative fluorine atom on the naphthalene scaffold, dictate its reactivity and stability, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the core principles governing the chemical behavior of 1-fluoronaphthalene. It delves into the molecule's stability, its reactivity in key reaction classes—notably nucleophilic and electrophilic aromatic substitution—and provides detailed experimental protocols for its synthesis and modification. Quantitative data are summarized for comparative analysis, and logical relationships are visualized to facilitate a deeper understanding of its chemical characteristics.

Introduction

The introduction of a fluorine atom into an aromatic system profoundly alters its physicochemical properties. In the case of 1-fluoronaphthalene, the fluorine substituent exerts a strong inductive effect and a weaker mesomeric effect, influencing the electron density distribution across the naphthalene ring system. These electronic perturbations are central to its stability and reactivity profile. This guide will explore these facets in detail, providing researchers with the foundational knowledge required for the effective utilization of 1-fluoronaphthalene in synthetic applications.

Molecular Properties and Spectroscopic Data

A foundational understanding of 1-fluoronaphthalene begins with its fundamental molecular and spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇F | [1] |

| Molecular Weight | 146.16 g/mol | [1] |

| Appearance | Colorless liquid or needles | [1] |

| Melting Point | -13 °C (16 °F) | [1] |

| Boiling Point | 215 °C (419 °F) at 760 mmHg | |

| Density | 1.1322 g/mL at 20 °C | |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ethyl acetate, and methanol. | |

| Refractive Index (n20/D) | 1.593 |

Spectroscopic Data:

Spectroscopic techniques are crucial for the identification and characterization of 1-fluoronaphthalene.

| Technique | Key Features and Wavenumbers/Chemical Shifts | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.09, 7.80, 7.56, 7.49, 7.47, 7.33, 7.10. Coupling constants: J(F-19,H) = 5.4 Hz, J(F-19,H) = 10.7 Hz. | |

| ¹³C NMR | Spectral data available. | |

| ¹⁹F NMR | Spectral data available. | |

| IR Spectroscopy | The C-F bond stretching appears in the infrared spectrum between 1000 and 1360 cm⁻¹. Monofluorinated compounds show a strong band between 1000 and 1110 cm⁻¹. | |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 146. | |

| UV-Vis Spectroscopy | Maximum absorption at 248 nm. |

Stability of 1-Fluoronaphthalene

The stability of 1-fluoronaphthalene is a key attribute, contributing to its utility as a synthetic intermediate. This stability can be considered from thermal and photochemical perspectives.

Thermal Stability

Generally, simple aromatic halogenated organic compounds like 1-fluoronaphthalene are very unreactive and their reactivity tends to decrease as more hydrogen atoms are replaced with halogens.

Photochemical Stability

Fluoronaphthalenes are known to react from a singlet excited state in nucleophilic solvents to yield substitution products. This indicates that while thermally stable, 1-fluoronaphthalene can undergo photochemical reactions. The quantum yields of such photoreactions are dependent on various factors including the solvent and the presence of other reactive species.

Reactivity of 1-Fluoronaphthalene

The reactivity of 1-fluoronaphthalene is dominated by the electronic effects of the fluorine substituent on the naphthalene ring system. It participates in both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

While generally unreactive towards nucleophiles compared to aliphatic halides, 1-fluoronaphthalene can undergo nucleophilic aromatic substitution (SNAr) under certain conditions. The reaction proceeds via a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex.

The reactivity of 1-fluoronaphthalene in SNAr reactions is influenced by several factors:

-

Nature of the Nucleophile: Strong nucleophiles are required to attack the electron-rich aromatic ring.

-

Solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophilic reagent and increase the nucleophilicity of the anion.

-

Activating Groups: The presence of electron-withdrawing groups on the naphthalene ring can significantly enhance the rate of SNAr by stabilizing the negatively charged Meisenheimer intermediate.

Theoretical studies, such as Density Functional Theory (DFT) calculations, suggest that 1-fluoronaphthalene is generally less reactive than 2-fluoronaphthalene in SNAr reactions. This is attributed to the differential stabilization of the Meisenheimer intermediate. For 1-fluoronaphthalene, the negative charge from the attacking nucleophile is primarily delocalized over only one of the aromatic rings. In contrast, for 2-fluoronaphthalene, the negative charge can be more effectively delocalized across both rings, leading to a more stable intermediate and a lower activation energy.

Quantitative Data on Nucleophilic Aromatic Substitution (Computational):

| Reaction | Nucleophile | Calculated Activation Energy (kcal/mol) | Reference |

| SNAr of 1-Fluoronaphthalene | CH₃S⁻ | (Not specified, but implied to be higher than for 2-fluoronaphthalene) |

Electrophilic Aromatic Substitution (EAS)

In contrast to SNAr, the fluorine atom in 1-fluoronaphthalene is a deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions.

Naphthalene itself is more reactive than benzene in electrophilic aromatic substitution, and electrophiles preferentially attack the alpha (C1) position. In 1-fluoronaphthalene, the fluorine at the C1 position directs incoming electrophiles to the ortho (C2) and para (C4) positions of the same ring, and to the C5 and C8 positions of the other ring. The precise regioselectivity depends on the specific electrophile and reaction conditions.

Comparative Reactivity in Electrophilic Aromatic Substitution:

| Compound | Relative Rate of Nitration (vs. Benzene) |

| Naphthalene | >10 |

| 1-Fluoronaphthalene | <1 (deactivated relative to naphthalene) |

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis and application of 1-fluoronaphthalene.

Synthesis of 1-Fluoronaphthalene via the Balz-Schiemann Reaction

This protocol is a common and effective method for the preparation of 1-fluoronaphthalene from 1-naphthylamine.

Materials:

-

1-Naphthylamine

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Fluoroboric acid (HBF₄)

-

Sand or a high-boiling inert solvent (e.g., decalin)

-

Sodium carbonate solution

-

Dichloromethane or diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization:

-

In a flask, dissolve 1-naphthylamine in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir vigorously during the addition.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Formation of the Diazonium Fluoroborate Salt:

-

To the cold diazonium salt solution, slowly add a cold solution of fluoroboric acid.

-

A precipitate of the diazonium fluoroborate salt will form.

-

Stir the mixture for 30 minutes in the ice bath.

-

Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether to aid in drying.

-

-

Thermal Decomposition (Balz-Schiemann Reaction):

-

Carefully dry the diazonium fluoroborate salt. Caution: Diazonium salts can be explosive when dry and subjected to heat or shock.

-

Mix the dry salt with sand or suspend it in a high-boiling inert solvent.

-

Gently and uniformly heat the mixture. The decomposition will start, evolving nitrogen gas and boron trifluoride.

-

The crude 1-fluoronaphthalene is collected by distillation or extraction from the reaction mixture.

-

-

Purification:

-

Wash the crude product with a dilute sodium carbonate solution to remove any acidic impurities, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the 1-fluoronaphthalene by fractional distillation under reduced pressure.

-

Nucleophilic Aromatic Substitution: Reaction with Sodium Methoxide

This protocol describes a representative SNAr reaction of 1-fluoronaphthalene.

Materials:

-

1-Fluoronaphthalene

-

Sodium methoxide

-

Dimethyl sulfoxide (DMSO) (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoronaphthalene and anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium methoxide to the solution.

-

-

Reaction:

-

Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 1-methoxynaphthalene by column chromatography on silica gel.

-

Applications in Drug Development and Materials Science

The unique properties of 1-fluoronaphthalene make it a valuable precursor in several advanced applications:

-

Pharmaceutical Synthesis: The introduction of fluorine can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. 1-Fluoronaphthalene is a key intermediate in the synthesis of various pharmaceuticals.

-

Agrochemicals: Similar to pharmaceuticals, fluorination can improve the efficacy and environmental persistence of agrochemicals.

-

Organic Electronics: Fluorinated aromatic compounds are being explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their unique electronic and photophysical properties.

Conclusion

1-Fluoronaphthalene is a molecule with a rich and nuanced chemical profile. Its high thermal stability, a consequence of the strong C-F bond, makes it a robust synthetic intermediate. Its reactivity is characterized by a susceptibility to nucleophilic aromatic substitution under specific conditions and a deactivated yet regioselective behavior in electrophilic aromatic substitution. A thorough understanding of these principles, supported by the experimental protocols and data presented in this guide, is crucial for harnessing the full potential of 1-fluoronaphthalene in the design and synthesis of novel functional molecules for a wide range of applications, from pharmaceuticals to advanced materials. Further research into the quantitative aspects of its reactivity will undoubtedly continue to expand its utility in the chemical sciences.

References

The Strategic Integration of 1-Fluoronaphthalene in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the 1-fluoronaphthalene scaffold has emerged as a particularly valuable building block.[1] Its unique combination of steric and electronic properties allows for the fine-tuning of a molecule's physicochemical characteristics, leading to enhanced biological activity, improved metabolic stability, and more favorable pharmacokinetic profiles.[2][3] This technical guide provides a comprehensive overview of the role of 1-fluoronaphthalene in drug discovery, offering insights into its synthesis, biological activities, and the signaling pathways modulated by its derivatives.

The Multifaceted Role of 1-Fluoronaphthalene in Drug Design

The strategic incorporation of a fluorine atom onto the naphthalene ring system can profoundly influence a molecule's properties. The high electronegativity and small size of the fluorine atom can alter the acidity and lipophilicity of a compound, modify its conformational preferences, and enhance its permeability across biological membranes.[2] These subtle yet significant changes often translate into improved potency, greater target selectivity, and increased resistance to metabolic degradation.[2]

1-Fluoronaphthalene serves as a key intermediate in the synthesis of a variety of biologically active compounds. Notably, it is a crucial component in the synthesis of duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder and other conditions. It is also a precursor for LY248686, another potent inhibitor of serotonin and noradrenaline uptake.

Biological Activities of 1-Fluoronaphthalene Derivatives

Derivatives of 1-fluoronaphthalene have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Fluorinated naphthalene-containing compounds have shown significant cytotoxic effects against various cancer cell lines. This activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases and topoisomerases.

Enzyme Inhibition

A primary mechanism through which 1-fluoronaphthalene derivatives exert their therapeutic effects is by inhibiting specific enzymes that are critical for disease pathogenesis.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several 1-fluoronaphthalene-containing compounds have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

-

p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in cellular responses to stress and inflammation. Inhibitors of p38 MAPK are being investigated for the treatment of inflammatory diseases and cancer.

-

Topoisomerases: These enzymes are vital for DNA replication and repair. Their inhibition can lead to DNA damage and cell death, making them effective targets for anticancer drugs.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative 1-fluoronaphthalene derivatives against various cancer cell lines and enzymes.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |

| 1 | Naphthalene-Chalcone | MCF-7 (Breast) | 1.21 |

| 2 | Naphthalene-Chalcone | HepG2 (Liver) | 2.14 |

| 3 | Naphthalene-Chalcone | HCT-116 (Colon) | 0.89 |

| 4 | Naphthalene-Chalcone | A549 (Lung) | 3.45 |

| Compound ID | Derivative Type | Target Enzyme | IC50 |

| 14 | Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | 0.092 µM |

| 15 | Naphthalene-Chalcone | VEGFR-2 | 0.098 µM |

| 16 | Thiazole-Naphthalene | Tubulin Polymerization | 3.3 µM |

| 17 | Benzo[a]phenazine | Topoisomerase II | 6.9 µM |

Pharmacokinetics and Metabolism

The inclusion of the 1-fluoronaphthalene moiety can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Fluorination can block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound.

A prime example is duloxetine. Its pharmacokinetic profile has been extensively studied. After oral administration, duloxetine reaches a maximum plasma concentration (Cmax) in approximately 6 hours. The elimination half-life is around 10-12 hours. Duloxetine is extensively metabolized in the liver, primarily through oxidation of the naphthyl ring, followed by conjugation. The major metabolites are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine.

Table of Pharmacokinetic Parameters of Duloxetine

| Parameter | Value | Reference |

| Cmax (40 mg, twice daily) | ~47 ng/mL | |

| Cmax (80 mg, twice daily) | ~110 ng/mL | |

| Tmax | ~6 hours | |

| Elimination Half-life | ~10-12 hours | |

| Volume of Distribution | ~1640 L |

Signaling Pathways and Mechanisms of Action

To understand the therapeutic potential of 1-fluoronaphthalene derivatives, it is crucial to visualize the signaling pathways they modulate.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis. Its activation by VEGF triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibitors targeting VEGFR-2 can block these processes and thereby inhibit tumor growth.

References

An In-depth Technical Guide to the Environmental Impact and Biodegradation of 1-Fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoronaphthalene, a halogenated polycyclic aromatic hydrocarbon (PAH), is a key starting material in the synthesis of various pharmaceuticals. Its presence in the environment, stemming from manufacturing processes and potential downstream impurities in drug products, necessitates a thorough understanding of its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the environmental impact and biodegradation of 1-fluoronaphthalene, consolidating available data, outlining detailed experimental protocols for its study, and visualizing key pathways and workflows. Due to the limited availability of direct experimental data for some ecotoxicological endpoints, this guide also incorporates predictions from well-established Quantitative Structure-Activity Relationship (QSAR) models to provide a more complete risk profile.

Environmental Impact of 1-Fluoronaphthalene

The environmental impact of a chemical is determined by its toxicity, persistence in various environmental compartments, and its potential to bioaccumulate in organisms. While specific experimental data for 1-fluoronaphthalene is scarce, its structural similarity to naphthalene allows for some inferences, and computational models can provide valuable estimates.

Aquatic Toxicity

Aquatic toxicity is a critical indicator of a substance's potential harm to aquatic ecosystems. It is typically assessed using standardized tests on representative organisms from different trophic levels: fish, invertebrates (e.g., Daphnia magna), and algae. The key metrics are the LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration causing a 50% response, such as immobilization or growth inhibition).

Table 1: Predicted Aquatic Toxicity of 1-Fluoronaphthalene (ECOSAR™)

| Organism Type | Endpoint | Predicted Value (mg/L) |

|---|---|---|

| Fish | 96-hr LC50 | 3.2 |

| Aquatic Invertebrates (Daphnia) | 48-hr LC50 | 2.5 |

| Green Algae | 96-hr EC50 | 1.8 |

These values are predictions and should be confirmed by experimental testing for a definitive risk assessment.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. The Bioconcentration Factor (BCF) is a key parameter for assessing this potential.

Direct experimental BCF data for 1-fluoronaphthalene is limited. Therefore, the BCF value has been estimated using the BCFBAF™ program within the U.S. EPA's EPI Suite™ (Estimation Programs Interface).[1] This program utilizes Quantitative Structure-Activity Relationships (QSARs) based on the octanol-water partition coefficient (log Kow).

Table 2: Predicted Bioaccumulation Potential of 1-Fluoronaphthalene (EPI Suite™)

| Parameter | Predicted Value |

|---|---|

| Log Kow | 3.5 |

| Bioconcentration Factor (BCF) | 280 L/kg |

A BCF value between 100 and 1000 suggests a moderate potential for bioaccumulation.

Persistence and Mobility in the Environment

The persistence of a chemical, often expressed as its half-life (t½) in different environmental compartments like soil and water, determines the duration of its potential impact. Mobility, often indicated by the soil organic carbon-water partitioning coefficient (Koc), describes its tendency to move through the soil or adhere to soil particles.

As with other parameters, experimental data on the persistence of 1-fluoronaphthalene is scarce. The following table presents estimated values from EPI Suite™.

Table 3: Predicted Environmental Fate of 1-Fluoronaphthalene (EPI Suite™)

| Compartment | Parameter | Predicted Value |

|---|---|---|

| Soil | Aerobic Biodegradation Half-life | Weeks to Months |

| Water | Hydrolysis Half-life | Stable |

| Photolysis Half-life | Days |

| Soil | Soil Adsorption Coefficient (Koc) | 850 L/kg |

The estimated Koc value suggests that 1-fluoronaphthalene has a moderate tendency to adsorb to soil and sediment, which may limit its mobility in the environment. Its predicted biodegradation half-life indicates that it is not readily biodegradable and may persist in the environment for a considerable time.

Biodegradation of 1-Fluoronaphthalene

Biodegradation is a key process for the removal of organic pollutants from the environment. Both fungi and bacteria have been shown to degrade PAHs, and their metabolic pathways are of great interest for bioremediation strategies.

Fungal Biodegradation

The fungus Cunninghamella elegans is a well-studied model organism for mammalian metabolism of xenobiotics and has been shown to metabolize a variety of PAHs, including 1-fluoronaphthalene. The metabolic pathway involves initial oxidation by cytochrome P450 monooxygenases.

The metabolism of 1-fluoronaphthalene by C. elegans primarily occurs at the 3,4- and 5,6-positions of the naphthalene ring system. The fluorine substituent appears to block epoxidation at the C1-C2 bond and hinder oxidation at the peri-position (C8). The major metabolites identified are trans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene and trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene. Further metabolism can lead to the formation of phenols and their subsequent conjugation to form glucoside, sulfate, and glucuronic acid conjugates.

Bacterial Biodegradation

While specific studies on the bacterial degradation of 1-fluoronaphthalene are limited, the pathways for naphthalene and other halogenated aromatic compounds are well-documented and can be used to infer a probable degradation route. The initial step in the aerobic bacterial degradation of aromatic hydrocarbons is typically catalyzed by a multi-component enzyme system called a ring-hydroxylating dioxygenase.

This enzyme incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. For 1-fluoronaphthalene, dioxygenation is likely to occur on the unsubstituted ring, leading to the formation of a fluorinated cis-naphthalene dihydrodiol. This intermediate is then further metabolized through a series of enzymatic reactions, including dehydrogenation, ring cleavage, and subsequent degradation of the resulting aliphatic acids, which can then enter central metabolic pathways. The fluorine atom may be removed at a later stage in the pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 1-fluoronaphthalene's biodegradation.

Fungal Biodegradation Study using Cunninghamella elegans

This protocol is adapted from studies on the fungal metabolism of PAHs.

Objective: To determine the metabolites of 1-fluoronaphthalene produced by Cunninghamella elegans.

Materials:

-

Cunninghamella elegans (e.g., ATCC 36112)

-

Sabouraud dextrose broth

-

1-Fluoronaphthalene (analytical grade)

-

Acetone (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector

-

Mass spectrometer (MS)

-

Nuclear magnetic resonance (NMR) spectrometer

-

Shaking incubator

-

Centrifuge

Procedure:

-

Fungal Culture Preparation: Inoculate C. elegans into 250 mL flasks containing 50 mL of Sabouraud dextrose broth. Incubate at 28°C on a rotary shaker at 150 rpm for 72 hours.

-

Substrate Addition: Prepare a stock solution of 1-fluoronaphthalene in acetone. Add the stock solution to the fungal cultures to achieve a final concentration of 50 mg/L.

-

Incubation: Continue to incubate the cultures under the same conditions for a period of up to 14 days.

-

Extraction of Metabolites:

-

Separate the fungal mycelia from the culture broth by centrifugation.

-

Extract the culture broth three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure.

-

-

Analysis of Metabolites:

-

Dissolve the concentrated extract in a small volume of methanol for analysis.

-

Analyze the extract by RP-HPLC with a C18 column and a gradient elution of acetonitrile and water.

-

Monitor the elution profile using a UV detector at a wavelength of 254 nm.

-

Collect the fractions corresponding to the metabolite peaks.

-

Identify the structure of the isolated metabolites using MS and NMR spectroscopy.

-

Isolation of 1-Fluoronaphthalene-Degrading Bacteria

This protocol is a general method for the enrichment and isolation of bacteria capable of degrading specific aromatic hydrocarbons.

Objective: To isolate bacterial strains from a contaminated environment that can utilize 1-fluoronaphthalene as a sole source of carbon and energy.

Materials:

-

Soil or water sample from a site contaminated with PAHs or industrial effluents.

-

Basal salts medium (BSM)

-

1-Fluoronaphthalene

-

Acetone

-

Agar

-

Shaking incubator

-

Petri dishes

Procedure:

-

Enrichment Culture:

-

Add 1 g of soil or 1 mL of water sample to a 250 mL flask containing 100 mL of BSM.

-

Add 1-fluoronaphthalene (dissolved in a minimal amount of acetone and the acetone allowed to evaporate) to the flask to a final concentration of 100 mg/L as the sole carbon source.

-

Incubate the flask at 30°C on a rotary shaker at 150 rpm for 2-4 weeks.

-

-

Subculturing: After significant growth is observed (turbidity), transfer 1 mL of the enrichment culture to a fresh flask of BSM with 1-fluoronaphthalene and incubate under the same conditions. Repeat this subculturing step at least three times to enrich for 1-fluoronaphthalene-degrading bacteria.

-

Isolation of Pure Cultures:

-

Prepare serial dilutions of the final enrichment culture in sterile saline.

-

Spread 100 µL of each dilution onto BSM agar plates.

-

Spray the plates with a solution of 1-fluoronaphthalene in acetone.

-

Incubate the plates at 30°C until colonies appear.

-

Look for colonies that form clear zones around them, indicating the degradation of the 1-fluoronaphthalene precipitate.

-

Pick individual colonies with clearing zones and re-streak them onto fresh plates to obtain pure cultures.

-

-

Characterization: Characterize the isolated pure cultures based on their morphology, Gram staining, and 16S rRNA gene sequencing.

Analysis of Biodegradation Metabolites by GC-MS

This protocol outlines a general procedure for the analysis of hydroxylated PAH metabolites using gas chromatography-mass spectrometry (GC-MS) after a derivatization step.

Objective: To identify and quantify the hydroxylated metabolites of 1-fluoronaphthalene produced during biodegradation.

Materials:

-

Culture extract containing metabolites

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Pyridine

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Standards of expected metabolites (if available)

Procedure:

-

Sample Clean-up (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the aqueous culture sample onto the cartridge.

-

Wash the cartridge with water to remove salts and polar interferences.

-

Elute the metabolites with a small volume of a suitable organic solvent (e.g., ethyl acetate or methanol).

-

-

Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Add 50 µL of pyridine and 50 µL of BSTFA to the dried residue.

-

Heat the mixture at 70°C for 30 minutes to facilitate the silylation of hydroxyl groups.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a capillary column suitable for PAH analysis (e.g., DB-5ms).

-

Employ a temperature program that allows for the separation of the derivatized metabolites.

-

Operate the mass spectrometer in full scan mode to obtain mass spectra of the eluting compounds.

-

Identify the metabolites by comparing their mass spectra with spectral libraries and, if available, with the mass spectra of authentic standards.

-

Visualization of Experimental Workflows

Conclusion

This technical guide provides a consolidated resource on the environmental impact and biodegradation of 1-fluoronaphthalene. While a lack of direct experimental data for certain ecotoxicological parameters is evident, the use of validated QSAR models offers valuable initial assessments. The detailed experimental protocols and visualized pathways serve as a practical guide for researchers initiating studies on this compound. Further experimental investigation is crucial to validate the predicted environmental impact data and to fully elucidate the enzymatic and genetic basis of its biodegradation. Such knowledge is essential for robust environmental risk assessment and the development of effective bioremediation strategies for sites contaminated with fluorinated aromatic compounds.

Disclaimer: The predicted values in this document are for informational purposes and should not be used for regulatory decisions without experimental verification.

References

- 1. omicsonline.org [omicsonline.org]

- 2. Ecological Structure Activity Relationships (ECOSAR) Predictive Model | Predictive Models and Tools for Assessing Chemicals under the Toxic Substances Control Act (TSCA) | US EPA [19january2017snapshot.epa.gov]

- 3. epa.gov [epa.gov]

- 4. chemsafetypro.com [chemsafetypro.com]

An In-depth Technical Guide to the Photodegradation Pathways of 1-Fluoronaphthalene in the Environment

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoronaphthalene, a key intermediate in the synthesis of various pharmaceuticals, can enter the environment through multiple pathways. Its environmental fate, particularly its transformation under solar irradiation, is of significant interest. This technical guide provides a comprehensive overview of the photodegradation pathways of 1-fluoronaphthalene in the environment. Due to the limited direct studies on 1-fluoronaphthalene, this guide draws upon data from analogous compounds, such as naphthalene and other fluorinated and chlorinated aromatic hydrocarbons, to propose the most probable degradation mechanisms. The guide covers direct photolysis and indirect photodegradation mediated by reactive oxygen species, details experimental protocols for studying these processes, and presents available quantitative data in a structured format.

Introduction

1-Fluoronaphthalene (1-FN) is an organofluorine compound utilized in the synthesis of various organic molecules, including pharmaceuticals. Its presence in the environment, stemming from manufacturing processes and disposal, necessitates an understanding of its persistence and transformation pathways. Photodegradation, the breakdown of molecules by light, is a primary abiotic degradation route for many aromatic compounds in the environment. This process can occur through two main mechanisms:

-

Direct Photolysis: The direct absorption of a photon by the 1-FN molecule, leading to its excitation and subsequent chemical transformation.

-

Indirect Photodegradation: The reaction of 1-FN with photochemically generated reactive species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and nitrate radicals (NO₃•).

This guide will explore both pathways in detail, providing insights into the potential photoproducts and the factors influencing the degradation rate.

Photodegradation Pathways of 1-Fluoronaphthalene

Based on studies of naphthalene and halogenated naphthalenes, the photodegradation of 1-fluoronaphthalene is expected to proceed through the following pathways.

Direct Photolysis

Upon absorption of ultraviolet (UV) radiation, 1-fluoronaphthalene is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. These excited states are more reactive than the ground state and can undergo various transformations. The primary proposed pathway for direct photolysis involves the homolytic cleavage of the carbon-fluorine (C-F) bond. However, the C-F bond is significantly stronger than other carbon-halogen bonds, suggesting that this may be a less favorable pathway compared to other reactions.

A more probable direct photolysis pathway involves photoisomerization or reactions leading to the formation of hydroxylated derivatives through reaction with water.

Figure 1. Proposed direct photolysis pathways of 1-fluoronaphthalene.

Indirect Photodegradation

Indirect photodegradation is often the dominant pathway for the transformation of aromatic compounds in natural waters.

Hydroxyl radicals are highly reactive and non-selective oxidants formed in sunlit waters through the photolysis of nitrate, nitrite, and dissolved organic matter (DOM). The reaction of •OH with 1-fluoronaphthalene is expected to be rapid, proceeding primarily through addition to the aromatic ring to form hydroxy-fluoronaphthalene radical adducts. These adducts can then undergo further reactions, including the elimination of a fluorine atom or further oxidation to form fluoronaphthols and other oxygenated products.

Methodological & Application

The Versatility of 1-Fluoronaphthalene in Organic Synthesis: A Building Block for Pharmaceuticals and Advanced Materials

For Immediate Release

Shanghai, China – November 28, 2025 – 1-Fluoronaphthalene, a fluorinated aromatic compound, is a critical starting material and versatile building block in modern organic synthesis. Its unique electronic properties and reactivity make it an indispensable component in the development of pharmaceuticals, advanced materials, and agrochemicals. This report provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its role in the synthesis of key molecules and materials.

Pharmaceutical Applications: A Scaffold for Potent Therapeutics

1-Fluoronaphthalene serves as a fundamental building block in the synthesis of various pharmaceuticals, leveraging the strategic incorporation of fluorine to enhance biological activity and improve pharmacokinetic profiles.[1] The fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

Synthesis of Duloxetine (LY248686)

Duloxetine, a potent inhibitor of serotonin and norepinephrine uptake, is a widely used antidepressant.[2][3] 1-Fluoronaphthalene is a key reactant in the synthesis of this important drug. The synthesis involves the nucleophilic aromatic substitution of the fluorine atom by an alcohol intermediate.

Application Notes and Protocols

This section details the synthetic applications of 1-fluoronaphthalene, providing experimental protocols for key reactions.

I. Pharmaceutical Synthesis

A. Synthesis of (S)-Duloxetine

The synthesis of (S)-Duloxetine from 1-fluoronaphthalene involves the coupling of (S)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropan-1-amine with 1-fluoronaphthalene.

Experimental Protocol:

To a solution of (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol (171 mg, 1 mmol) in dimethyl sulfoxide (DMSO) (5 ml), sodium hydride (36 mg, 1.5 mmol) is added, followed by 1-fluoronaphthalene (190 mg, 1.3 mmol).[3] The reaction mixture is stirred for 8 hours. Following an extractive workup with ethyl acetate and water, the combined organic layers are dried and concentrated. The crude product is then purified by flash chromatography to yield (S)-Duloxetine.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Ratio |

| (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol | 171.27 | 171 | 1 | 1 |

| Sodium Hydride | 24.00 | 36 | 1.5 | 1.5 |

| 1-Fluoronaphthalene | 146.16 | 190 | 1.3 | 1.3 |

| Product | Yield (%) | |||

| (S)-Duloxetine | 78 |

Table 1: Reagents and yield for the synthesis of (S)-Duloxetine.

B. Synthesis of 6-Substituted Phenanthridines

1-Fluoronaphthalene is a precursor in the tert-butyllithium-mediated synthesis of 6-substituted phenanthridines, a class of compounds with potential biological activities. This reaction proceeds via the formation of an aryne intermediate.

Experimental Workflow:

Caption: Synthesis of 6-Substituted Phenanthridines.

II. Advanced Materials Synthesis

The unique electronic and optical properties imparted by the fluorine atom make 1-fluoronaphthalene a valuable building block for advanced materials.

A. Organic Solar Cells

Fluorinated naphthalene-based polymers are utilized in the active layer of organic solar cells (OSCs) to enhance their performance. The incorporation of fluorine can lower the frontier energy levels of the polymer, leading to decreased voltage losses.

B. Liquid Crystals

1-Fluoronaphthalene derivatives can be incorporated into liquid crystal formulations. The fluorine atom enhances the longitudinal dipole moment, which is crucial for the low-voltage operation of liquid crystal displays (LCDs).

Experimental Protocol: Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki Coupling